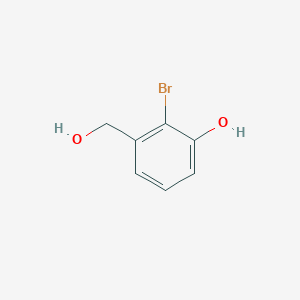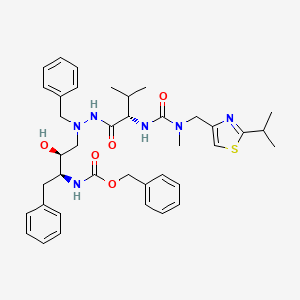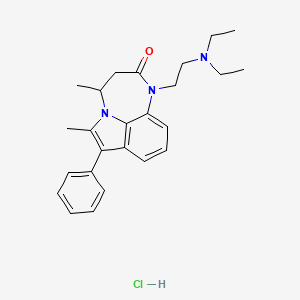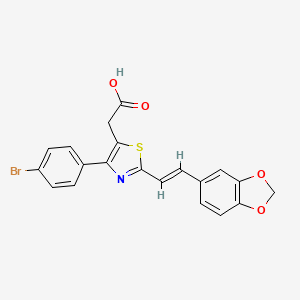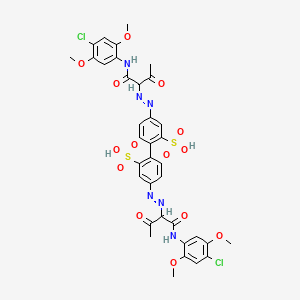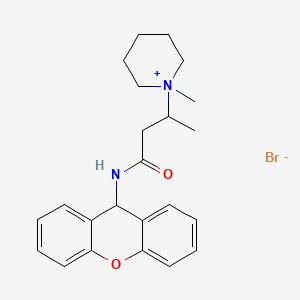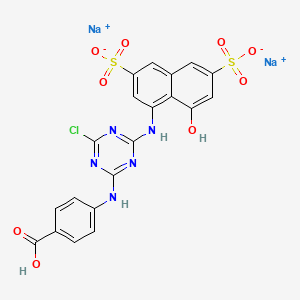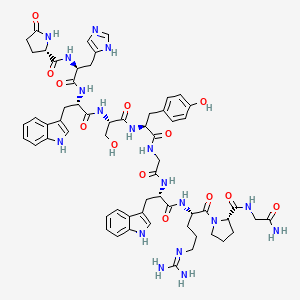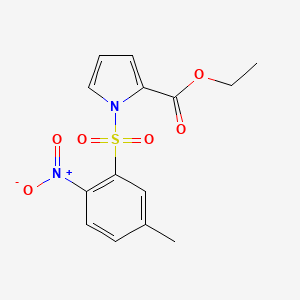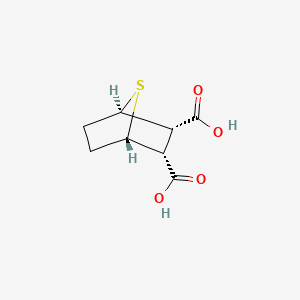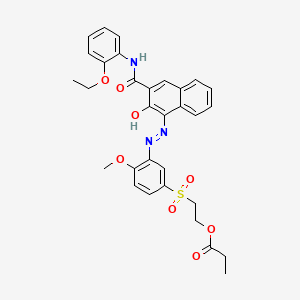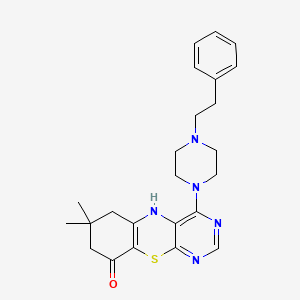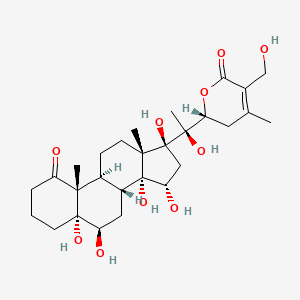
Dimefadane hydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimefadane hydrochloride, trans- is a chemical compound with the molecular formula C17H19N.ClH. It is known for its racemic stereochemistry and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of Dimefadane hydrochloride, trans- involves several steps. One common method includes the reaction of 1H-inden-1-amine with N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct stereochemistry .
Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. These methods may include continuous flow reactors and advanced purification techniques to obtain high-purity Dimefadane hydrochloride, trans- .
Análisis De Reacciones Químicas
Dimefadane hydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimefadane hydrochloride, trans- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of Dimefadane hydrochloride, trans- involves its interaction with specific molecular targets, including receptors and enzymes. It is known to affect neurotransmitter pathways, particularly those involving dopamine and serotonin. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of these neurotransmitters, leading to its observed effects .
Comparación Con Compuestos Similares
Dimefadane hydrochloride, trans- can be compared with other similar compounds, such as:
Diphenhydramine: Both compounds have antihistamine properties but differ in their specific molecular targets and effects.
Promethazine: Similar in its sedative effects but has different chemical structures and mechanisms of action.
Chlorpheniramine: Another antihistamine with a different chemical structure and pharmacological profile.
The uniqueness of Dimefadane hydrochloride, trans- lies in its specific stereochemistry and its distinct effects on neurotransmitter pathways .
Propiedades
Número CAS |
86946-43-2 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
(1S,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m1./s1 |
Clave InChI |
XLFKPSXGNJGVCH-PPPUBMIESA-N |
SMILES isomérico |
CN(C)[C@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
SMILES canónico |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


